N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

Lipophilicity Physicochemical profiling CNS drug likeness

Researchers seeking novel leads for Alzheimer's or diabetes often face congested IP space with limited structural diversity. This 5-cyclohexyl-1,3,4-thiadiazole-indole conjugate directly addresses that gap. - Occupies a distinct lipophilic niche vs. common C5-aryl analogs (ΔlogP +0.99 vs. isopropyl congener), enabling unique SAR exploration. - Class-validated dual AChE/BChE (IC₅₀ down to 0.17 µM) and α-glucosidase (IC₅₀ 0.95-13.60 µM) inhibition. - Zero prior publications on this exact chemotype ensure novel IP potential. Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C19H22N4OS
Molecular Weight 354.5 g/mol
Cat. No. B12186365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
Molecular FormulaC19H22N4OS
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43
InChIInChI=1S/C19H22N4OS/c24-17(11-13-23-12-10-14-6-4-5-9-16(14)23)20-19-22-21-18(25-19)15-7-2-1-3-8-15/h4-6,9-10,12,15H,1-3,7-8,11,13H2,(H,20,22,24)
InChIKeyRPEUSMKZMUTCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide – Physicochemical & Structural Baseline


N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide (CAS 1232819-23-6) is a fully synthetic hybrid molecule that fuses a 1,3,4-thiadiazole core with an indole pharmacophore through a propanamide linker. The compound belongs to the emerging indole–thiadiazole conjugate class, which has demonstrated dual cholinesterase inhibition (AChE/BChE IC₅₀ = 0.17–33.10 µM) and α-glucosidase inhibition (IC₅₀ = 0.95–13.60 µM) in recent studies [1]. The C5 cyclohexyl substituent—unlike the more common phenyl, methyl, or isopropyl variants—introduces a conformational flexible, electron-rich six-membered ring that significantly elevates computed logP to 4.75 while retaining a moderate polar surface area of 94.83 Ų . These properties position the compound as a differentiated candidate for lead identification programs where modulated lipophilicity and a distinct 3D pharmacophore are sought.

Why 5-Substitution Precludes Simple Interchange: The Case for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide


Indole–thiadiazole conjugates are not commodity building blocks; the specific identity of the C5 substituent on the thiadiazole ring dictates lipophilicity, aqueous solubility, and ultimately biological target engagement. A direct head-to-head comparison between the 5-cyclohexyl derivative and its closest commercially available analog, the 5-isopropyl variant, reveals a logP increase of 0.99 units and a logSw decrease of 1.01 units . Within the published congeneric series, a change from para‑fluoro‑phenyl to meta‑fluoro‑phenyl shifts AChE IC₅₀ by more than 7‑fold (from 0.17 µM to 1.30 µM) [1]. Consequently, any attempt to substitute the 5-cyclohexyl compound with a different C5 congener without re‑profiling risks misattributing potency, selectivity, and pharmacokinetic behavior. The quantitative evidence below establishes that the 5-cyclohexyl variant occupies a distinct physicochemical and biological niche that generic substitution cannot replicate.

Verifiable Differentiation Data for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide: Head‑to‑Head and Class‑Level Quantitative Comparisons


Elevated Lipophilicity (logP/logD) Differentiates the 5‑Cyclohexyl Analog from the 5‑Isopropyl Benchmark

The 5-cyclohexyl compound displays a computed logP of 4.75 and logD of 4.54, versus the 5-isopropyl comparator (logP = 3.76, logD = 3.55) . The increase of 0.99 log units places the target compound closer to the empirical ‘CNS sweet spot’ (logP ≈3–5) while still remaining within drug‑like space. Importantly, this differentiation is obtained under identical computational conditions from the same vendor, eliminating inter‑lab variability.

Lipophilicity Physicochemical profiling CNS drug likeness

Aqueous Solubility (logSw) Discriminates the Cyclohexyl Analog from Isosteric Alkyl Congeners

The computed logSw for the cyclohexyl analog is ‑5.6, compared with ‑4.59 for the isopropyl analog . The 1.01‑unit decrease in logSw signals substantially lower intrinsic aqueous solubility—a property that can be exploited for sustained‑release formulations or to drive partitioning into lipid‑rich compartments. The difference is larger than the 0.5‑unit threshold typically considered significant for solubility‑limited absorption.

Aqueous solubility Formulation Permeability

Cholinesterase Inhibition Potency: Class Baseline for Indole–Thiadiazole Derivatives Establishes a Reference Point for the 5‑Cyclohexyl Variant

In a systematic SAR study, indole‑based‑thiadiazole derivatives achieved AChE IC₅₀ values ranging from 0.17 µM to 33.10 µM and BChE IC₅₀ values from 0.30 µM to 37.60 µM [1]. The most potent analog (compound 8, 5‑(4‑fluoro‑phenyl)) exhibited dual inhibition at sub‑micromolar levels (AChE IC₅₀ = 0.17 µM; BChE IC₅₀ = 0.30 µM), while substitution with meta‑fluoro‑phenyl (compound 10) reduced AChE potency 7.6‑fold (IC₅₀ = 1.30 µM). Although IC₅₀ data for the specific 5‑cyclohexyl congener are not yet published, the class SAR demonstrates that the C5 substituent exerts a decisive influence on enzyme inhibition, and the cyclohexyl group— with its enhanced van der Waals volume and conformational profile—may engage an auxiliary hydrophobic pocket identified in molecular docking studies of this series [1]. This inference is offered as a class‑level baseline only; direct screening of the 5‑cyclohexyl analog is required to confirm its exact position within the activity range.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

α‑Glucosidase Inhibitory Activity: Class‑Established Potency Rivals the Standard Drug Acarbose

Nineteen indole‑based‑thiadiazole derivatives evaluated for α‑glucosidase inhibition exhibited IC₅₀ values between 0.95 µM and 13.60 µM, with the standard drug acarbose showing an IC₅₀ of 1.70 µM [1]. Six analogs (17, 2, 1, 9, 7, 3) equaled or exceeded acarbose potency (IC₅₀ ≤1.70 µM). Although the 5‑cyclohexyl analog has not been explicitly tested in this assay, the collective data demonstrate that the indole–thiadiazole core is capable of matching or surpassing a clinically used α‑glucosidase inhibitor, and the nature of the C5 substituent is known to modulate activity through non‑competitive inhibition kinetics [1]. This class‑level track record provides a quantitative benchmark for procuring the 5‑cyclohexyl variant for antidiabetic screening.

α‑Glucosidase Type 2 diabetes Antihyperglycemic

Literature Gap Quantification: The 5‑Cyclohexyl Indole–Thiadiazole Chemotype Remains Underexplored Relative to the Broader Class

A PubMed search for the exact target compound name yields zero publications, while a parallel search for 'indole-based-thiadiazole' returns 4 publications as of 2026‑04‑30 [1][2]. This stark disparity quantifies the novelty gap: the specific 5‑cyclohexyl‑1,3,4‑thiadiazole‑indole propanamide architecture has not appeared in any peer‑reviewed biological study, whereas other 5‑substituted congeners (chiefly aryl variants) have been published. For teams seeking unexplored chemical space within a biologically validated scaffold, this compound offers a unique procurement advantage.

Chemical novelty Intellectual property Screening library diversity

High‑Return Application Domains for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide Based on Verifiable Evidence


CNS‑Focused Screening Libraries for Alzheimer’s Disease

The compound’s elevated logP (4.75) places it within the optimal range for blood‑brain barrier penetration, while the indole–thiadiazole class has demonstrated potent dual AChE/BChE inhibition (IC₅₀ down to 0.17 µM for AChE and 0.30 µM for BChE) [1]. A screening cascade that begins with this 5‑cyclohexyl congener can probe whether the additional lipophilicity translates into improved CNS exposure or altered AChE/BChE selectivity relative to published phenyl analogs. The lack of prior biological publications ensures that any hit will represent novel intellectual property [2].

Antidiabetic Lead Expansion Leveraging α‑Glucosidase Class Potency

Multiple indole–thiadiazole derivatives have surpassed acarbose in α‑glucosidase inhibition assays, with the most potent analog achieving an IC₅₀ of 0.95 µM (acarbose: 1.70 µM) [3]. The 5‑cyclohexyl variant, with its distinct logP (4.75) and reduced solubility (logSw = ‑5.6), may exhibit altered enzyme‑inhibitor dissociation kinetics or tissue distribution compared to more polar congeners. Procuring this compound for antidiabetic profiling is justified by the class‑validated efficacy and the opportunity to differentiate from prior aryl‑substituted leads.

SAR‑Driven Expansion of the Indole–Thiadiazole Chemical Space

The 5‑cyclohexyl substitution represents a deliberate departure from the flat aryl or small alkyl groups that dominate the published indole–thiadiazole literature (4 publications total) [2]. Systematic procurement of this analog enables the construction of a three‑dimensional SAR map that correlates steric bulk, conformational entropy, and lipophilicity with enzyme inhibition or cellular activity. The direct physicochemical comparison with the 5‑isopropyl benchmark (ΔlogP = +0.99, ΔlogSw = ‑1.01) provides a quantitative framework for interpreting emerging biological data .

Proprietary Fragment‑Based or HTS Deck Assembly

With zero PubMed‑indexed publications on this exact chemotype, the compound satisfies the novelty requirement expected by pharmaceutical IP review boards [2]. Its moderate molecular weight (354.47 Da), calculated logD (4.54), and single hydrogen‑bond donor make it compatible with rule‑of‑five fragment libraries, while its demonstrated class‑level bioactivity in two unrelated enzyme families (cholinesterases and α‑glucosidase) indicates a promiscuous pharmacophore amenable to hit‑to‑lead optimization [1][3]. Including this compound in a diversity‑oriented HTS deck increases the probability of detecting tractable hits in multiple therapeutic areas.

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